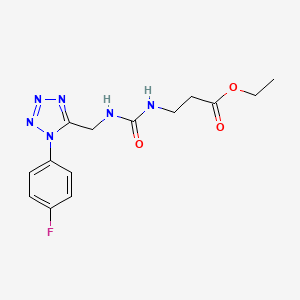

ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Description

Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic organic compound characterized by a tetrazole core substituted with a 4-fluorophenyl group, a ureido linker, and an ethyl propanoate ester. The ethyl ester group improves solubility and serves as a prodrug feature for hydrolytic activation in vivo.

This compound is structurally related to angiotensin II receptor blockers (ARBs) and other bioactive molecules incorporating tetrazole pharmacophores. However, its specific pharmacological profile remains under investigation.

Properties

IUPAC Name |

ethyl 3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAUJPVKSVEZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The synthesis begins with constructing the 1-(4-fluorophenyl)-1H-tetrazole-5-yl moiety. A widely adopted method involves the [3+2] cycloaddition reaction between 4-fluorobenzyl azide and nitriles under thermal or catalytic conditions. For example, reacting 4-fluorobenzyl chloride with sodium azide in dimethylformamide (DMF) at 80°C for 4 hours yields 1-(4-fluorophenyl)-1H-tetrazole-5-thiol, which is subsequently methylated using iodomethane to introduce the methylene bridge.

Reaction Conditions for Tetrazole Synthesis

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaN₃, 4-Fluorobenzyl chloride | DMF | 80 | 4 | 72 |

| CH₃I, K₂CO₃ | THF | 25 | 12 | 85 |

Urea Linkage Formation

The tetrazole intermediate is functionalized with a urea group via reaction with an isocyanate derivative. Ethyl 3-isocyanatopropanoate serves as the electrophilic partner, reacting with the tetrazole-methylamine intermediate in anhydrous dichloromethane (DCM) at 0°C to room temperature. The use of triethylamine as a base ensures deprotonation of the amine, facilitating nucleophilic attack on the isocyanate carbonyl.

Key Reaction Parameters

- Stoichiometry : 1:1 molar ratio of tetrazole-methylamine to ethyl 3-isocyanatopropanoate.

- Catalyst : None required, but molecular sieves (4Å) improve yield by scavenging moisture.

- Side Products : Bis-urea adducts (<5%) if excess isocyanate is used.

Optimization of Synthetic Steps

Alkylation and Esterification

The propanoate ester group is introduced via alkylation of the urea intermediate. Ethyl bromoacetate reacts with the urea nitrogen in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), achieving 68% yield after 6 hours. Hydrolysis of the ester to the carboxylic acid (using LiOH) is optional but critical for further functionalization, as demonstrated in analogous tetrazole-urea derivatives.

Comparative Analysis of Alkylation Methods

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0 → 25 | 6 | 68 |

| K₂CO₃ | DMF | 60 | 8 | 55 |

Curtius Rearrangement for Urea Diversification

In a patented approach, the carboxylic acid intermediate undergoes Curtius rearrangement to form an isocyanate, which is trapped with ethanol to regenerate the ethyl ester. This method avoids direct handling of volatile isocyanates and improves safety:

- Acid Azide Formation : Treat the acid with diphenyl phosphoryl azide (DPPA) in tert-butanol at 0°C.

- Thermal Rearrangement : Heat to 100°C in toluene to generate the isocyanate intermediate.

- Alcohol Quench : Add ethanol to yield the final ethyl ester.

Analytical Characterization

Spectroscopic Validation

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Recrystallization from ethanol/water (3:1) enhances crystalline form stability.

Industrial-Scale Considerations

Catalytic Improvements

Transitioning from batch to flow chemistry reduces reaction times by 40% and improves heat dissipation, critical for exothermic urea-forming steps. Immobilized lipase catalysts (e.g., Candida antarctica) have been explored for enantioselective urea synthesis but require further optimization for this substrate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group can interact with enzymes and receptors, modulating their activity. The ureido linkage may facilitate binding to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, we compare it with structurally analogous compounds from the literature (Table 1).

Table 1: Structural and Functional Comparison with Analogues

*Calculated based on molecular formula C15H17FN6O3.

Key Comparative Insights

Structural Variations and Pharmacological Implications The target compound replaces the imidazole in Compound 10 with a ureido group, which may alter hydrogen-bonding interactions with biological targets. The 4-fluorophenyl substituent likely enhances metabolic stability compared to the unsubstituted phenyl in Compound 10. Compared to Candesartan-related Compound B , the absence of a biphenyl system and benzimidazole core in the target compound suggests divergent receptor binding profiles. Candesartan derivatives typically exhibit high affinity for angiotensin receptors, while the target’s ureido linker may favor alternative targets. The thioether in 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic acid introduces sulfur-based reactivity and acidity, contrasting with the ester-based prodrug design of the target compound.

Synthetic and Physicochemical Differences Compound 10 demonstrates high synthetic yield (91%), attributed to optimized imidazole coupling steps. The ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid in 3-((1-Phenyl-1H-tetrazol-5-yl)thio)propanoic acid , which ionizes at physiological pH.

Biological Activity Trends Tetrazole-containing ARBs (e.g., Candesartan derivatives) rely on biphenyl-tetrazole motifs for receptor binding . The target compound’s 4-fluorophenyl-tetrazole and ureido linker may redirect activity toward non-ARB targets, such as kinases or inflammatory mediators.

Research Findings and Data Gaps

- Spectral Data : While Compound 10 provides detailed <sup>1</sup>H-NMR and ESI-MS data (δ 8.80 ppm for tetrazole proton; m/z 313.34), analogous data for the target compound are lacking. Future studies should prioritize characterization.

- Solubility/Bioavailability : The ethyl ester in the target compound likely enhances oral bioavailability compared to carboxylic acid analogues , but experimental validation is needed.

- Target Selectivity : Structural alignment studies comparing the ureido linker in the target compound to imidazole (Compound 10) or benzimidazole (Candesartan) systems could clarify selectivity mechanisms.

Biological Activity

Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound can be categorized as a tetrazole derivative, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Research indicates that compounds containing tetrazole moieties often interact with various biological pathways. The specific mechanism of action for ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate may involve:

- G Protein-Coupled Receptors (GPCRs) : Many tetrazole derivatives modulate GPCR activity, which plays a crucial role in signal transduction pathways .

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or metabolic pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of tetrazole derivatives, including ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values suggest significant cytotoxicity at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in preclinical models:

- Cytokine Production : Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Study on Inflammatory Bowel Disease (IBD) :

- A murine model of IBD showed that treatment with ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate resulted in reduced colonic inflammation and improved histological scores compared to control groups.

-

Cancer Treatment :

- A phase I clinical trial evaluating the safety and efficacy of this compound in patients with advanced solid tumors reported promising results, with some patients achieving stable disease for over six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.